![molecular formula C23H49NO4 B14296053 1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol CAS No. 120602-83-7](/img/structure/B14296053.png)
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol is a complex organic compound with a unique structure that combines a long alkyl chain with a hydrophilic amino alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of hexadecanol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.
化学反应分析
Types of Reactions
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in liposome formulations for drug delivery.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants due to its amphiphilic nature.
作用机制
The mechanism of action of 1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the hydrophilic amino alcohol group can form hydrogen bonds with polar head groups of lipids or proteins. This dual functionality enables the compound to modulate membrane fluidity, permeability, and protein function, making it useful in various biomedical applications.
相似化合物的比较
Similar Compounds
1-(Hexadecyloxy)-2-propanol: Lacks the amino group, making it less versatile in biological applications.
1-(Hexadecyloxy)-3-aminopropan-2-ol: Similar structure but without the ethoxyethanol group, resulting in different solubility and interaction properties.
1-(Hexadecyloxy)-3-{[2-(2-methoxyethoxy)ethyl]amino}propan-2-ol: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological interactions.
Uniqueness
1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol stands out due to its unique combination of hydrophobic and hydrophilic groups, allowing it to interact with both lipid and aqueous environments. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery systems and emulsification processes.
属性
CAS 编号 |
120602-83-7 |
|---|---|
分子式 |
C23H49NO4 |
分子量 |
403.6 g/mol |
IUPAC 名称 |
1-hexadecoxy-3-[2-(2-hydroxyethoxy)ethylamino]propan-2-ol |
InChI |
InChI=1S/C23H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-28-22-23(26)21-24-16-19-27-20-17-25/h23-26H,2-22H2,1H3 |
InChI 键 |
KYCFQKMPCDNELI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(CNCCOCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
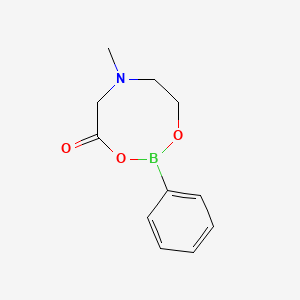

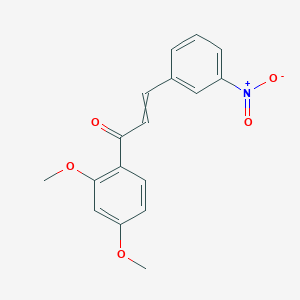
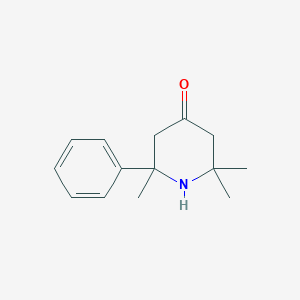
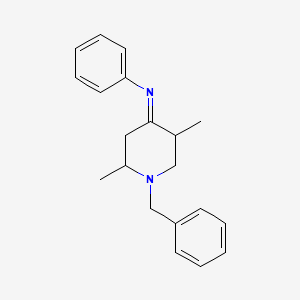
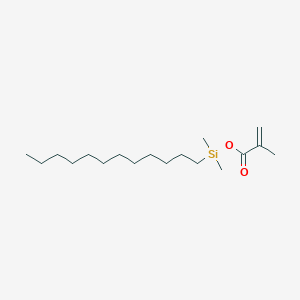
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
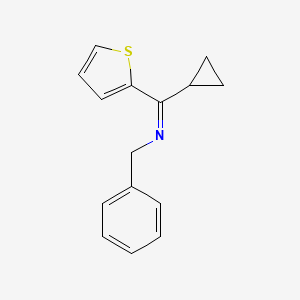
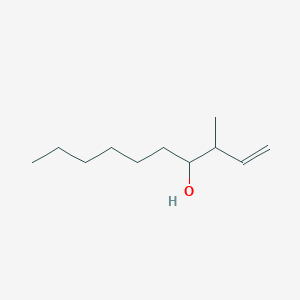

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
